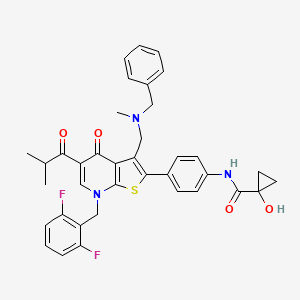
2Ggv6T2C5B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-810 is a small molecule drug initially developed by Takeda Pharmaceutical Co., Ltd. It is a gonadotropin-releasing hormone receptor antagonist, which means it inhibits the action of gonadotropin-releasing hormone. This compound was primarily investigated for its potential therapeutic applications in treating conditions such as endometriosis and prostate cancer .
Preparation Methods
The synthesis of TAK-810 involves several key steps:
Cyclization of Phenylacetone: Phenylacetone is reacted with ethyl cyanoacetate in the presence of acetic acid and ammonium acetate in refluxing benzene.
Cyclization and Nitration: The carboxylic acid undergoes cyclization using PPE at 120°C to form a thienopyridine derivative, which is then nitrated with sodium nitrate and sulfuric acid to yield a 4-nitrophenyl derivative.
Alkylation and Bromination: The hydroxy-thienopyridine derivative is alkylated with 2,6-difluorobenzyl chloride in the presence of sodium hydride in dimethylformamide, followed by bromination with N-bromosuccinimide and AIBN in refluxing carbon tetrachloride.
Condensation and Reduction: The bromomethyl derivative is condensed with N-benzyl-N-methylamine using triethylamine in dimethylformamide, and the nitro group is reduced using iron and hydrochloric acid in ethanol.
Acylation and Methoxyamide Formation: The resulting 4-aminophenyl derivative is acylated with trifluoroacetic anhydride and triethylamine, followed by reaction with N,O-dimethylhydroxylamine in dichloromethane to form the methoxyamide.
Chemical Reactions Analysis
TAK-810 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: Alkylation and bromination reactions are crucial for introducing functional groups into the molecule.
Condensation: Several condensation reactions are involved in the formation of the thienopyridine core structure.
Common reagents used in these reactions include acetic acid, ammonium acetate, sulfur, potassium hydroxide, sodium nitrate, sulfuric acid, sodium hydride, dimethylformamide, N-bromosuccinimide, AIBN, triethylamine, and dichloromethane .
Scientific Research Applications
TAK-810 has been explored for various scientific research applications:
Mechanism of Action
TAK-810 exerts its effects by inhibiting the gonadotropin-releasing hormone receptor. This inhibition prevents the release of gonadotropins, which are hormones responsible for regulating reproductive functions. By blocking this receptor, TAK-810 can reduce the production of sex hormones, which is beneficial in conditions like endometriosis and prostate cancer .
Comparison with Similar Compounds
TAK-810 is unique compared to other gonadotropin-releasing hormone receptor antagonists due to its specific chemical structure and synthesis route. Similar compounds include:
Cetrorelix: Another gonadotropin-releasing hormone receptor antagonist used in reproductive health treatments.
Degarelix: Used for treating prostate cancer by inhibiting the same receptor.
Elagolix: A non-peptide antagonist used for managing endometriosis.
TAK-810’s uniqueness lies in its specific thienopyridine core structure and the detailed synthetic route developed by Takeda Pharmaceutical Co., Ltd .
Properties
CAS No. |
253433-89-5 |
|---|---|
Molecular Formula |
C37H35F2N3O4S |
Molecular Weight |
655.8 g/mol |
IUPAC Name |
N-[4-[3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)-4-oxothieno[2,3-b]pyridin-2-yl]phenyl]-1-hydroxycyclopropane-1-carboxamide |
InChI |
InChI=1S/C37H35F2N3O4S/c1-22(2)32(43)28-21-42(20-26-29(38)10-7-11-30(26)39)35-31(33(28)44)27(19-41(3)18-23-8-5-4-6-9-23)34(47-35)24-12-14-25(15-13-24)40-36(45)37(46)16-17-37/h4-15,21-22,46H,16-20H2,1-3H3,(H,40,45) |
InChI Key |
NWNSIURBDQNMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=C(C1=O)C(=C(S2)C3=CC=C(C=C3)NC(=O)C4(CC4)O)CN(C)CC5=CC=CC=C5)CC6=C(C=CC=C6F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


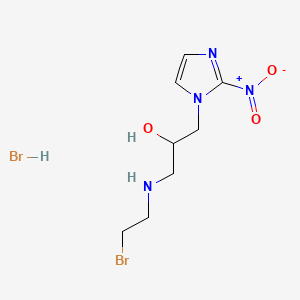
![2-[2-(5-chloro-2,4-dimethoxy-phenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one](/img/structure/B10837375.png)
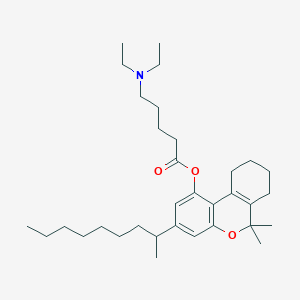
![disodium;2-[8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837388.png)
![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837394.png)
![Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837396.png)

![disodium;2-[(2R,5S,8S,11R,14S,17R)-8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837414.png)
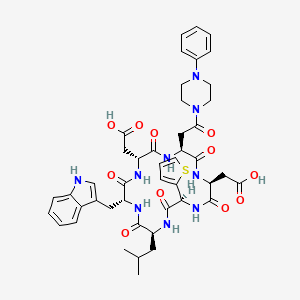
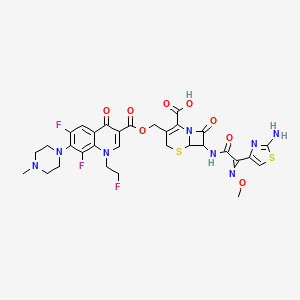
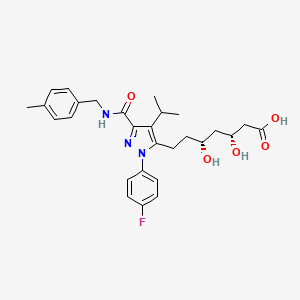
![8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837450.png)
![[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B10837455.png)
![18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837457.png)
